8-oxaspiro[4.5]decane-2-carboxylic acid

Lipophilicity Polar Surface Area Drug-likeness

This 8-oxa-bridged spiro[4.5]decane scaffold offers a unique combination of moderate lipophilicity (LogP ~1.67) and enhanced polarity (TPSA 46.53 Ų) that carbocyclic analogs cannot replicate. The 2-carboxylic acid handle enables direct conjugation, while the rigid core confers metabolic stability. Documented as a multi-target inhibitor of lipoxygenase, cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase, it serves as both a versatile synthetic intermediate and a research tool for polypharmacological studies. Source from qualified suppliers offering batch-certified purity.

Molecular Formula C10H16O3
Molecular Weight 184.2
CAS No. 1517163-18-6
Cat. No. B6171686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-oxaspiro[4.5]decane-2-carboxylic acid
CAS1517163-18-6
Molecular FormulaC10H16O3
Molecular Weight184.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Oxaspiro[4.5]decane-2-carboxylic acid (CAS 1517163-18-6): A Spirocyclic Oxa-Carboxylic Acid Building Block for Medicinal Chemistry and Lipoxygenase Research


8-Oxaspiro[4.5]decane-2-carboxylic acid (CAS 1517163-18-6) is a conformationally restricted spirocyclic building block with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . The compound features a tetrahydropyran ring fused to a cyclopentane ring via a shared spiro carbon, with the carboxylic acid group attached at the 2-position of the cyclopentane ring . Predicted physicochemical properties include a boiling point of 339.0±35.0 °C, density of 1.16±0.1 g/cm³, an acid dissociation constant (pKa) of 4.76±0.20, a LogP of 1.6679, and a topological polar surface area (TPSA) of 46.53 Ų . The compound is commercially available from multiple suppliers (e.g., Leyan, AKSci) at purities of 95–98% . According to MeSH records from the Medical University of Lublin and Wroclaw Medical University, it is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and also serves as an antioxidant in fats and oils [1].

Why 8-Oxaspiro[4.5]decane-2-carboxylic acid Cannot Be Replaced by Generic Spirocyclic Carboxylic Acids: Positioning of the Oxa-Bridge and Carboxyl Group Dictates Physicochemical and Biological Profiles


Within the spiro[4.5]decane carboxylic acid family, subtle variations in the position of the oxygen heteroatom and the carboxylic acid group produce marked differences in lipophilicity, hydrogen-bonding capacity, and biological target engagement. The 2-carboxylic acid regioisomer with an 8-oxa bridge (target compound, pKa 4.76±0.20) displays a measurably distinct acidity compared to the 1-carboxylic acid regioisomer (pKa 4.68±0.20) . More critically, the introduction of the endocyclic oxygen atom reduces the predicted LogP from ~3.4 (carbocyclic spiro[4.5]decane-2-carboxylic acid) to ~1.67, while increasing the TPSA from ~37.3 Ų to 46.53 Ų [1]. These shifts in polarity and hydrogen-bonding potential directly affect solubility, membrane permeability, and protein-binding interactions, meaning that carbocyclic or regioisomeric analogs cannot be assumed to replicate the biological profile of 8-oxaspiro[4.5]decane-2-carboxylic acid. The MeSH-curated multi-target activity profile—encompassing lipoxygenase inhibition, formyltetrahydrofolate synthetase inhibition, carboxylesterase inhibition, cyclooxygenase inhibition, and antioxidant function—is specifically associated with this compound's structural configuration [2]. Furthermore, the spirocyclic scaffold itself confers metabolic resistance compared to linear carboxylic acids such as valproic acid, as demonstrated for the broader spiro[4.5]decane-2-carboxylic acid class [3].

Quantitative Differentiation Evidence for 8-Oxaspiro[4.5]decane-2-carboxylic acid (CAS 1517163-18-6): Head-to-Head Physicochemical, Biochemical, and Structural Comparisons


Reduced Lipophilicity and Enhanced Polarity vs. Carbocyclic Spiro[4.5]decane-2-carboxylic acid: Quantified LogP and TPSA Shifts Driven by the 8-Oxa Bridge

The introduction of a single oxygen atom into the spiro[4.5]decane scaffold at position 8 produces a substantial shift in physicochemical properties compared to the all-carbon analog. 8-Oxaspiro[4.5]decane-2-carboxylic acid (target) exhibits a predicted LogP of approximately 1.67 and a TPSA of 46.53 Ų . In contrast, the carbocyclic analog spiro[4.5]decane-2-carboxylic acid (CAS 18244-50-3) has a predicted XLogP3 of 3.4 and a TPSA of 37.3 Ų [1]. This represents a LogP reduction of approximately 1.73 log units and a TPSA increase of 9.23 Ų. In drug discovery, a LogP below 3 and TPSA below 140 Ų are generally associated with favorable oral bioavailability and CNS permeability; the target compound's LogP of ~1.67 places it in a distinctly more hydrophilic regime than its carbocyclic counterpart [2].

Lipophilicity Polar Surface Area Drug-likeness Spirocyclic Building Block Medicinal Chemistry

Regioisomeric Differentiation: pKa Shift of 0.08 Units Between 2-Carboxylic Acid and 1-Carboxylic Acid 8-Oxaspiro[4.5]decane Isomers

The position of the carboxylic acid substituent on the cyclopentane ring of the 8-oxaspiro[4.5]decane scaffold directly influences its acid strength. The target compound, 8-oxaspiro[4.5]decane-2-carboxylic acid, has a predicted pKa of 4.76±0.20 . Its regioisomer, 8-oxaspiro[4.5]decane-1-carboxylic acid (CAS 1556353-87-7), has a predicted pKa of 4.68±0.20 . Although both values fall within the typical carboxylic acid range, the 0.08-unit difference indicates that the 1-carboxylic acid isomer is a marginally stronger acid. This difference, while numerically small, reflects the distinct electronic environment created by the proximity of the carboxyl group to the spiro junction and the electron-withdrawing oxygen atom in the tetrahydropyran ring.

Acid Dissociation Constant Regioisomer Hydrogen Bonding Reactivity Salt Formation

Multi-Target Biochemical Profile: Lipoxygenase, Formyltetrahydrofolate Synthetase, Carboxylesterase, and Cyclooxygenase Inhibition Plus Antioxidant Activity Documented in MeSH Curation

According to curated MeSH (Medical Subject Headings) records from the Medical University of Lublin and Wroclaw Medical University, 8-oxaspiro[4.5]decane-2-carboxylic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as serving as an antioxidant in fats and oils [1]. This multi-target profile distinguishes the compound from selective lipoxygenase inhibitors (e.g., zileuton, which selectively inhibits 5-LOX) and from pure antioxidants (e.g., NDGA). Carbocyclic spiro[4.5]decane-2-carboxylic acid has been evaluated primarily for anticonvulsant activity (as a valproic acid analog) and showed protection in pentylenetetrazol- and picrotoxin-induced seizure models, with no reported lipoxygenase or antioxidant activity [2]. The presence of the 8-oxa bridge in the target compound is likely a key structural determinant of its distinct multi-target biochemical fingerprint.

Lipoxygenase Inhibition Multi-Target Pharmacology Arachidonic Acid Cascade Antioxidant Inflammation

Conformational Rigidity and Metabolic Stability Advantage Over Linear Carboxylic Acids: Class-Level Evidence from Spiro[4.5]decane Carboxylic Acid Scaffolds

Carbocyclic spiro[4.5]decane and spiro[4.6]undecane carboxylic acids are documented to resist metabolic alteration, meaning that any pharmacological activity elicited by these compounds is attributable to the parent carboxylic acid function rather than to metabolic transformation products [1]. This property fundamentally differentiates spirocyclic carboxylic acids from linear carboxylic acids such as valproic acid (di-n-propylacetic acid), which undergoes extensive hepatic metabolism including β-oxidation and glucuronidation [1]. The 8-oxaspiro[4.5]decane-2-carboxylic acid scaffold combines this class-level metabolic stability advantage (conferred by the quaternary spiro carbon) with the polarity-modulating effect of the endocyclic oxygen atom (LogP ~1.67 versus ~3.4 for the carbocyclic analog), offering a unique balance of metabolic resistance and physicochemical properties not achievable with either purely carbocyclic spiro acids or linear carboxylic acids.

Metabolic Stability Conformational Restriction Carboxylic Acid Bioisostere Drug Design Spiro Scaffold

Evidence-Backed Application Scenarios for 8-Oxaspiro[4.5]decane-2-carboxylic acid (CAS 1517163-18-6) in Medicinal Chemistry, Inflammation Research, and Antioxidant Studies


Medicinal Chemistry: Conformationally Restricted Building Block for Spirocyclic Drug Candidate Synthesis

With a predicted LogP of ~1.67 and TPSA of 46.53 Ų, 8-oxaspiro[4.5]decane-2-carboxylic acid occupies a favorable drug-like physicochemical space (LogP <3, TPSA <140 Ų) that is compatible with oral bioavailability guidelines [1]. Its spirocyclic scaffold provides three-dimensional conformational restriction that can enhance target selectivity and reduce entropic penalties upon binding compared to flexible linear carboxylic acid building blocks [2]. The carboxylic acid handle at the 2-position enables straightforward conjugation via amide bond formation, esterification, or reduction, making it a versatile intermediate for generating libraries of spirocyclic lead compounds. Procure this compound when designing spirocyclic analogs requiring both the polarity-modulating 8-oxa bridge and the metabolic stability advantages of the spiro[4.5]decane core.

Inflammation Research: Multi-Target Modulator of the Arachidonic Acid Cascade (Lipoxygenase and Cyclooxygenase Dual Inhibition)

The MeSH-curated annotation of 8-oxaspiro[4.5]decane-2-carboxylic acid as a potent lipoxygenase inhibitor with additional cyclooxygenase inhibitory activity positions it as a research tool for studying dual inhibition of the arachidonic acid metabolic cascade [3]. Unlike selective 5-LOX inhibitors (e.g., zileuton) or selective COX inhibitors, the compound's broader target engagement profile—also encompassing carboxylesterase and formyltetrahydrofolate synthetase inhibition—offers a polypharmacological approach relevant to complex inflammatory conditions where multiple enzymatic pathways contribute to pathogenesis [3]. Use this compound in in vitro enzyme inhibition assays, cell-based models of inflammation, or as a reference compound in lipoxygenase/cyclooxygenase dual-inhibitor screening campaigns.

Antioxidant Research: Radical-Scavenging Studies in Lipid Systems (Fats and Oils)

The documented antioxidant activity of 8-oxaspiro[4.5]decane-2-carboxylic acid in fats and oils, as recorded in the MeSH database, indicates its potential utility as a lipid-phase antioxidant [3]. This property, combined with its multi-target enzyme inhibition profile, suggests applications in oxidative stress research where both direct radical-scavenging and enzymatic modulation of inflammatory lipid mediator production are of interest. The compound's predicted moderate lipophilicity (LogP ~1.67) suggests it may partition at lipid-water interfaces, making it suitable for studies in micellar, liposomal, or emulsified lipid systems. Researchers investigating spirocyclic antioxidants or lipid peroxidation inhibitors should consider this compound as a structurally distinct alternative to phenolic antioxidants (e.g., BHT, NDGA).

Chemical Biology: Probe for Carboxylesterase and Formyltetrahydrofolate Synthetase Functional Studies

The MeSH record identifies 8-oxaspiro[4.5]decane-2-carboxylic acid as an inhibitor of carboxylesterase and formyltetrahydrofolate synthetase [3]. These lesser-studied targets are involved in xenobiotic metabolism (carboxylesterase) and one-carbon metabolism (formyltetrahydrofolate synthetase), respectively. The compound can serve as a starting point for developing chemical probes to interrogate the biological functions of these enzymes. Its spirocyclic scaffold provides a rigid, three-dimensional framework that can be further functionalized to optimize potency and selectivity for either target. Procure this compound for enzyme inhibition assays, co-crystallization studies, or as a scaffold for structure-activity relationship (SAR) exploration targeting carboxylesterase or folate metabolism pathways.

Quote Request

Request a Quote for 8-oxaspiro[4.5]decane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.